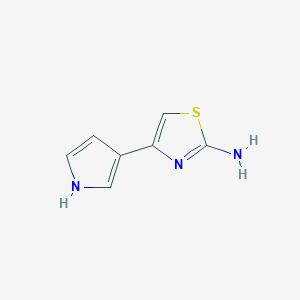

4-(1H-pyrrol-3-yl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N3S |

|---|---|

Molecular Weight |

165.22 g/mol |

IUPAC Name |

4-(1H-pyrrol-3-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H7N3S/c8-7-10-6(4-11-7)5-1-2-9-3-5/h1-4,9H,(H2,8,10) |

InChI Key |

JFZXWQGDZHMHTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C1C2=CSC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of the 4 1h Pyrrol 3 Yl Thiazol 2 Amine Scaffold and Its Analogs

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The formation of the 2-aminothiazole (B372263) moiety is a crucial step in the synthesis of the target scaffold. The Hantzsch thiazole synthesis and its variations remain the most prominent methods for constructing this heterocyclic system.

Hantzsch Thiazole Synthesis and Its Variations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classical and widely used method for the preparation of thiazole derivatives. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793), to yield a thiazole. synarchive.comnih.gov In the context of synthesizing 4-(1H-pyrrol-3-yl)thiazol-2-amine, the α-haloketone precursor would typically be a 3-(2-haloacetyl)-1H-pyrrole derivative.

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole ring. nih.gov

Table 1: Key Reactants in Hantzsch Thiazole Synthesis

| Reactant Class | Specific Example Relevant to Scaffold | Role in Reaction |

| α-Haloketone | 3-(2-chloroacetyl)-1H-pyrrole | Provides the C4 and C5 atoms of the thiazole ring. |

| Thioamide source | Thiourea | Provides the N3, C2, and S1 atoms of the thiazole ring. |

Variations of the Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and employ greener reaction conditions. These include the use of microwave irradiation, ultrasonic irradiation, and various catalysts. bepls.comnih.gov For instance, silica-supported tungstosilisic acid has been utilized as a reusable catalyst for this synthesis. nih.gov Furthermore, one-pot procedures have been developed where the α-halogenation of a ketone and the subsequent cyclization with thiourea occur in the same reaction vessel, avoiding the isolation of the often lachrymatory α-haloketone intermediate. nih.govrsc.org

Cyclization Reactions Involving Thioamides and α-Haloketones

This subsection is intrinsically linked to the Hantzsch synthesis, as it represents the core chemical transformation. The cyclization of a thioamide with an α-haloketone is the defining step of this reaction. nih.gov Kinetic studies have shown that the reaction is typically second-order, depending on the concentrations of both the thioamide and the α-haloketone. orientjchem.orgresearchgate.net The reaction rate can be influenced by the solvent system and the presence of catalysts. orientjchem.org The mechanism involves the formation of an intermediate through the nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, which then undergoes dehydration to form the thiazole ring. nih.gov

Table 2: Mechanistic Steps in Thiazole Ring Formation

| Step | Description |

| 1. Nucleophilic Attack | The sulfur atom of the thioamide attacks the electrophilic α-carbon of the α-haloketone. |

| 2. Intermediate Formation | Formation of a tetrahedral intermediate. |

| 3. Cyclization | Intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon. |

| 4. Dehydration | Elimination of a water molecule to form the aromatic thiazole ring. |

One-Pot Multicomponent Reactions for Thiazole Annulation

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot multicomponent reactions (MCRs) for the synthesis of 2-aminothiazoles have gained significant attention. bohrium.comorganic-chemistry.orgresearchgate.net These reactions combine multiple starting materials in a single pot to form the desired product in a sequential manner, avoiding the isolation of intermediates. researchgate.net

A common one-pot approach for 2-aminothiazoles involves the reaction of a ketone, a source of halogen (like iodine or N-bromosuccinimide), and thiourea. researchgate.netresearchgate.net In this strategy, the α-haloketone is generated in situ and immediately reacts with thiourea to form the thiazole ring. nih.govrsc.org This method has been successfully applied to a variety of ketones, including active methylene ketones. nih.gov Electrosynthesis has also emerged as a green alternative, where an α-iodoketone is generated electrochemically and subsequently reacts with thiourea. nih.gov

Pyrrole (B145914) Ring Construction Methodologies

The synthesis of the pyrrole ring, specifically a 3-substituted pyrrole that can be elaborated into the required precursor for thiazole formation, is the other critical aspect of constructing the this compound scaffold.

Paal-Knorr Synthesis for Substituted Pyrroles

The Paal-Knorr synthesis is a fundamental and widely utilized method for the preparation of pyrroles. wikipedia.orguctm.edurgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.eduorganic-chemistry.orgalfa-chemistry.com This method is highly versatile for creating substituted pyrroles. wikipedia.orgresearchgate.net To obtain a 3-substituted pyrrole suitable for further functionalization, a specifically substituted 1,4-dicarbonyl compound is required.

The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the pyrrole ring. wikipedia.orguctm.edu Numerous modifications to the classical Paal-Knorr synthesis have been developed, including the use of various catalysts like bismuth nitrate, montmorillonite KSF clay, and silica-supported bismuth(III) chloride to improve reaction conditions and yields. uctm.eduresearchgate.netmdpi.comresearchgate.net

Table 3: Catalysts Used in Modified Paal-Knorr Synthesis

| Catalyst | Reaction Conditions | Reference |

| Bismuth Nitrate | Microwave irradiation | researchgate.netresearchgate.net |

| Montmorillonite KSF Clay | Modified Paal-Knorr method | researchgate.netresearchgate.net |

| Silica-supported Bismuth(III) Chloride | Heterogeneous catalysis | uctm.edu |

| Iron(III) Chloride | Aqueous media | organic-chemistry.org |

Amination Reactions in Pyrrole Derivatization

Amination reactions are crucial for introducing or modifying nitrogen-containing functional groups on the pyrrole ring. In the context of synthesizing analogs of this compound, amination can be used to introduce substituents on the pyrrole nitrogen.

N-alkylation of the pyrrole ring is a common derivatization. acs.org This can be achieved through various methods, including reaction with alkyl halides in the presence of a base. organic-chemistry.org An alternative approach is the intermolecular redox amination, which utilizes the reducing power of 3-pyrroline to form N-alkyl pyrroles from aldehydes, ketones, or lactols under mild, acid-catalyzed conditions. nih.gov This method is notable for its atom economy as it avoids the need for external reducing agents. nih.gov

Furthermore, direct N-amination of the pyrrole heterocycle can be accomplished using electrophilic aminating agents. Monochloramine (NH₂Cl) has been shown to be an effective reagent for the N-amination of pyrroles, providing N-amino pyrrole derivatives in good yields. nih.gov

Microwave-Assisted Synthetic Approaches for Pyrrole Structures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the construction of heterocyclic systems, including pyrroles. This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles. mdpi.com Several classical pyrrole syntheses have been successfully adapted to microwave conditions.

The Paal-Knorr synthesis , a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, is one of the most direct routes to substituted pyrroles. Under microwave irradiation, this reaction can be completed in minutes rather than hours. mdpi.com For instance, the reaction of hexane-2,5-dione with various primary amines has been shown to proceed efficiently in the presence of catalysts like acetic acid or under solvent-free conditions, yielding N-substituted pyrroles in good to excellent yields. mdpi.com

The Hantzsch pyrrole synthesis , involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone, has also been adapted for microwave heating. This multicomponent reaction benefits from the rapid and uniform heating provided by microwaves, leading to the efficient formation of highly substituted pyrroles. mdpi.com

Another important method, the Clauson-Kaas synthesis , utilizes the reaction of primary amines with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. Microwave-assisted protocols for this reaction have been developed using various conditions, including in water or acetic acid without additional catalysts, or under solvent-free conditions with catalysts like molecular iodine or manganese(II) nitrate. wikipedia.org These methods provide rapid and environmentally benign access to a wide range of N-substituted pyrroles. wikipedia.org

The Van Leusen pyrrole synthesis is a [3+2] cycloaddition reaction between an activated alkene and tosylmethyl isocyanide (TosMIC). This method is particularly useful for synthesizing pyrroles with specific substitution patterns. Microwave irradiation has been shown to facilitate this reaction, reducing reaction times and improving yields for the synthesis of various substituted pyrroles.

The table below summarizes the key features of these microwave-assisted pyrrole synthetic methods.

| Synthesis Name | Key Reactants | Typical Conditions | Advantages of Microwave Assistance |

| Paal-Knorr | 1,4-dicarbonyl, Primary amine | Acetic acid or solvent-free, 120–150 °C, 2-10 min | Drastically reduced reaction time, higher yields. mdpi.com |

| Hantzsch | β-ketoester, α-haloketone, Amine | Solvent-free | High yields, rapid synthesis. mdpi.com |

| Clauson-Kaas | 2,5-dialkoxytetrahydrofuran, Amine | Water, Acetic Acid, or solvent-free, 120-150 °C, 10-60 min | Greener conditions, no catalyst needed in some cases, fast. wikipedia.org |

| Van Leusen | Activated alkene, TosMIC | Basic conditions | Efficient cycloaddition, access to specific isomers. |

Coupling and Linker Strategies for Pyrrole-Thiazole Conjugation

The assembly of the this compound scaffold requires a robust strategy to connect the two heterocyclic rings. This is most commonly achieved by forming the thiazole ring onto a pre-functionalized pyrrole precursor.

Condensation Reactions for Scaffold Assembly

The Hantzsch thiazole synthesis is the most prevalent condensation reaction for constructing the 2-aminothiazole ring. This method involves the reaction of an α-haloketone with a thiourea derivative. To synthesize the this compound scaffold, the key starting material is a 3-(2-haloacetyl)-1H-pyrrole.

The synthesis commences with the Friedel-Crafts acylation of a suitably protected or substituted pyrrole at the 3-position with a haloacetyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride) to generate the intermediate α-haloketone. This pyrrole-containing α-haloketone is then condensed with thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the final this compound product. This method is highly versatile, allowing for various substituents on both the pyrrole ring and the thiourea nitrogen. nanobioletters.comnanobioletters.com

General Reaction Scheme:

Step 1 (Acylation): Pyrrole + Haloacetyl Halide → 3-(2-Haloacetyl)-1H-pyrrole

Step 2 (Hantzsch Condensation): 3-(2-Haloacetyl)-1H-pyrrole + Thiourea → this compound

This synthetic approach has been utilized to prepare derivatives such as 4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride. chemenu.com

Amide Bond Formation for Hybrid Structures

An alternative strategy for linking pyrrole and thiazole moieties involves the formation of a stable amide bond. This approach connects a pyrrole-carboxylic acid with a 2-aminothiazole derivative (or a pyrrole amine with a thiazole-carboxylic acid). The formation of the amide linkage typically requires standard peptide coupling conditions.

For example, a pyrrole-3-carboxylic acid can be activated and subsequently reacted with a 2-aminothiazole. Common methods for carboxylic acid activation include:

Conversion to Acid Chloride: The pyrrole-carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive pyrrole-3-carbonyl chloride. This intermediate readily reacts with the amine group of a 2-aminothiazole. nih.gov

Use of Coupling Reagents: Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used to facilitate amide bond formation directly from a carboxylic acid and an amine. mdpi.com These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

This strategy is prevalent in the synthesis of natural products, such as the oroidin alkaloids, which feature a pyrrole carboxamide moiety linked to an aminoimidazole ring, a close relative of the aminothiazole system. rsc.org The robustness of this method allows for the coupling of complex and functionalized heterocyclic fragments. asiaresearchnews.com

Nucleophilic and Electrophilic Substitution Reactions on the Core Scaffold

Once the this compound scaffold is assembled, its reactivity can be exploited for further diversification through substitution reactions.

Electrophilic Substitution: The pyrrole ring is inherently electron-rich and susceptible to electrophilic aromatic substitution. In fused pyrrolo-thiazole systems, such as 6-methylpyrrolo[2,1-b]thiazole, electrophilic attack (e.g., acetylation, formylation, nitrosation) occurs preferentially at the 5- and 7-positions of the pyrrole ring system. rsc.org By analogy, the pyrrole ring in the this compound scaffold is expected to be reactive towards electrophiles, with substitution likely occurring at the C2 and C5 positions, which are ortho and para to the C3-thiazole substituent. The precise regioselectivity would be influenced by the directing effects of any substituents already present on the pyrrole ring. pharmdbm.com

Nucleophilic Aromatic Substitution (SNAr): The core scaffold itself is not highly activated for nucleophilic aromatic substitution. To facilitate such reactions, a leaving group, typically a halogen, must be present on one of the rings. For example, if a 4-(halopyrrol-3-yl)thiazol-2-amine or a 4-(pyrrol-3-yl)-halothiazol-2-amine were synthesized, the halogen could be displaced by various nucleophiles (e.g., amines, alkoxides, thiols). Amination of related chloro-substituted pyrrolo[2,3-d]pyrimidines has been shown to proceed effectively, particularly when using water as a solvent under acidic conditions, which can protonate the heterocycle and activate it for nucleophilic attack. nih.gov

Functionalization and Derivatization Strategies of the Core Amine

The exocyclic 2-amine group on the thiazole ring is a key handle for introducing molecular diversity. It behaves as a typical aromatic amine and can readily undergo a variety of chemical transformations.

Acylation and Alkylation of the 2-Amine Group

Acylation: The 2-amine group of the this compound scaffold can be easily acylated to form the corresponding amides. This is a common and straightforward derivatization strategy. The reaction is typically carried out by treating the parent amine with an acylating agent in the presence of a base (such as pyridine or triethylamine) to neutralize the acid byproduct. mdpi.com

Common acylating agents include:

Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and provide the corresponding N-acetyl or N-benzoyl derivatives in high yields. nih.gov

Acid Anhydrides (e.g., Acetic Anhydride): These are also effective acylating agents, often used for simple acetylations. mdpi.comnih.gov

Carboxylic Acids: In the presence of coupling reagents like EDCI, carboxylic acids can be directly coupled with the 2-amine group to form a wide variety of amide derivatives. mdpi.com

This reaction has been used extensively to synthesize libraries of 2-acylaminothiazole derivatives for biological screening. mdpi.com

Alkylation: Direct N-alkylation of the 2-aminothiazole moiety can be more complex than acylation, as there is a potential for reaction at both the exocyclic (amino) and endocyclic (ring) nitrogen atoms. However, under controlled conditions, selective alkylation of the 2-amine group can be achieved. For instance, methylation of 2-aminothiazol-4(5H)-one has been reported using methyl iodide or dimethyl sulfate in the presence of a base like sodium methoxide. researchgate.net Reductive amination with aldehydes or ketones is another common method to introduce alkyl groups onto the primary amine. Despite these possibilities, studies have shown that introducing alkyl groups (e.g., methyl) on the 2-amino linker can sometimes lead to a reduction in certain biological activities compared to the N-H analog. nih.gov

The table below provides examples of derivatization reactions on the 2-amine group.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Acylation | Acyl Chloride / Base | N-(Thiazol-2-yl)amide | nih.gov |

| Acylation | Acid Anhydride | N-(Thiazol-2-yl)acetamide | mdpi.comnih.gov |

| Acylation | Carboxylic Acid / EDCI | N-(Thiazol-2-yl)amide | mdpi.com |

| Alkylation | Methyl Iodide / Base | N-Methyl-thiazol-2-amine | researchgate.net |

Introduction of Diverse Substituents on Pyrrole and Thiazole Rings

The this compound scaffold serves as a versatile platform for chemical modification, allowing for the introduction of a wide array of substituents on both the pyrrole and thiazole rings. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting analogs.

Substitution on the Pyrrole Ring

The pyrrole ring offers multiple positions for substitution, primarily at the nitrogen atom (N1) and the carbon atoms (C2, C4, C5).

N-Substitution: The nitrogen atom of the pyrrole ring can be readily functionalized through various reactions. Regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride can be achieved in excellent yields, particularly when using ionic liquids as the reaction medium. organic-chemistry.org Michael addition of pyrrole to electrophilic olefins also provides a route to N-alkylpyrroles. organic-chemistry.org Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form N-acylpyrroles, a procedure that tolerates a wide range of functional groups. organic-chemistry.org

C-Substitution: The carbon atoms of the pyrrole ring are susceptible to electrophilic substitution, and the directing effects of existing substituents play a key role in determining the position of new functional groups. The Paal-Knorr synthesis, a common method for constructing the pyrrole ring from 2,5-dimethoxytetrahydrofuran and various amines, allows for the introduction of substituents on the nitrogen atom from the outset. organic-chemistry.org Furthermore, multi-component reactions provide a powerful strategy for the synthesis of highly functionalized pyrroles in a single step. For instance, a four-component reaction involving two primary amines, diketene, and nitrostyrene yields highly functionalized pyrrole-3-carboxamide derivatives under mild, catalyst-free conditions. organic-chemistry.org

| Reaction Type | Reagents/Conditions | Position of Substitution | Key Features |

|---|---|---|---|

| N-Alkylation/Acylation | Alkyl halides, acyl chlorides, sulfonyl chlorides in ionic liquids | N1 | High regioselectivity and excellent yields. organic-chemistry.org |

| Paal-Knorr Synthesis | 2,5-Dimethoxytetrahydrofuran, primary amines, iron(III) chloride in water | N1 | Mild reaction conditions and good to excellent yields. organic-chemistry.org |

| Four-Component Reaction | Two primary amines, diketene, nitrostyrene | C3, C4, C5 | One-pot synthesis of highly functionalized pyrroles. organic-chemistry.org |

Substitution on the Thiazole Ring

The thiazole ring of the scaffold also presents several opportunities for derivatization, particularly at the 2-amino group and the C4 and C5 positions.

Functionalization of the 2-Amino Group: The 2-amino group is a key handle for introducing structural diversity. It can react with various electrophiles, such as acid chlorides or acyl chlorides, to form the corresponding amide derivatives. nih.govmdpi.com For example, 2-aminothiazole derivatives can be treated with chloroacetyl chloride to introduce a reactive handle for further modification with secondary amines. nih.gov

Substitution at C4 and C5: The substitution pattern at the C4 and C5 positions of the thiazole ring is often determined during the ring synthesis itself. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a widely used method that allows for the introduction of various substituents at these positions by simply varying the starting materials. bepls.comorganic-chemistry.org For instance, the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine leads to the formation of 4,5-substituted-2-aminothiazoles. nih.govmdpi.com Post-synthetic modifications are also possible. Halogenation of the thiazole ring, for example, can introduce chloro or bromo substituents at the C4 and C5 positions, which can then be used in cross-coupling reactions to introduce further diversity. actachemscand.org

| Reaction Type | Reagents/Conditions | Position of Substitution | Key Features |

|---|---|---|---|

| Amide Formation | Acid chlorides, acyl chlorides | 2-Amino group | A straightforward method for introducing a variety of side chains. nih.govmdpi.com |

| Hantzsch Synthesis | α-Haloketones, thioamides | C4, C5 | A versatile method for constructing the thiazole ring with desired substituents. bepls.comorganic-chemistry.org |

| Halogenation | Sulfuryl chloride, bromine | C4, C5 | Introduces a handle for further functionalization via cross-coupling reactions. actachemscand.org |

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms for the formation of the pyrrole and thiazole rings is fundamental to the rational design and synthesis of this compound analogs.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone for the construction of the thiazole ring. bepls.comorganic-chemistry.org The reaction proceeds through a well-established mechanism involving the condensation of an α-haloketone with a thioamide (or thiourea for the synthesis of 2-aminothiazoles).

The mechanism can be described in the following steps:

Nucleophilic Attack: The sulfur atom of the thiourea, being a soft nucleophile, attacks the α-carbon of the α-haloketone, displacing the halide ion. This results in the formation of an S-alkylated isothiourea intermediate.

Cyclization: The nitrogen atom of the isothiourea intermediate then acts as a nucleophile and attacks the carbonyl carbon of the ketone. This intramolecular cyclization step leads to the formation of a five-membered heterocyclic ring, a 4-hydroxy-4,5-dihydrothiazole derivative.

Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the cyclized intermediate. This dehydration step leads to the formation of a double bond within the ring, resulting in the aromatic and stable 2-aminothiazole product.

Mechanism of the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely employed method for the formation of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia. organic-chemistry.orgnih.gov The reaction is typically carried out under acidic or neutral conditions.

The mechanism of the Paal-Knorr synthesis is as follows:

Enamine Formation: The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by dehydration to form an enamine intermediate.

Intramolecular Cyclization: The nitrogen atom of the enamine then attacks the second carbonyl group in an intramolecular fashion. This cyclization step results in the formation of a five-membered ring containing a hemiaminal functional group.

Dehydration and Aromatization: The final step involves the acid-catalyzed elimination of a molecule of water from the hemiaminal intermediate. This dehydration step leads to the formation of a double bond within the ring, resulting in the aromatic pyrrole ring.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on the Pyrrole (B145914) Ring (N-1, C-2, C-3, C-4, C-5 Positions)

The pyrrole ring of 4-(1H-pyrrol-3-yl)thiazol-2-amine offers multiple positions for substitution, each influencing the molecule's interaction with its biological target.

N-1 Position

C-2 and C-5 Positions

Substitutions at the C-2 and C-5 positions of the pyrrole ring have a profound impact on the biological activity of this compound analogs. The introduction of methyl groups at these positions, for example, has been observed to be an essential molecular feature for receptor binding in certain classes of compounds. mdpi.com The presence of these substituents can influence the electronic properties and steric bulk of the pyrrole ring, which in turn affects its interaction with target proteins.

C-3 and C-4 Positions

The point of attachment of the thiazole (B1198619) ring to the pyrrole core is at the C-3 position. Modifications at the adjacent C-4 position can influence the relative orientation of the two heterocyclic rings. While specific SAR data for substitutions at the C-4 position of the pyrrole ring in this particular scaffold are not extensively documented in the reviewed literature, the general principles of medicinal chemistry suggest that even small changes at this position could impact the compound's conformational preferences and, consequently, its biological activity.

Influence of Substituents on the Thiazole Ring (C-4, C-5 Positions)

The thiazole ring serves as a key structural component, and substitutions at its C-4 and C-5 positions are pivotal in determining the biological activity of this class of compounds.

C-4 Position

C-5 Position

Role of the 2-Amino Group and Its Derivatives

The 2-amino group on the thiazole ring is a crucial functional group that often participates in key interactions with the biological target, such as hydrogen bonding. nih.gov Derivatization of this amino group is a common strategy to modulate the compound's activity, selectivity, and pharmacokinetic properties.

The formation of amides, sulfonamides, and ureas from the 2-amino group has been extensively investigated. For example, the introduction of an amide bond at the 2-amino position is a common strategy in the structural modification of 2-aminothiazoles. nih.govnih.gov The nature of the acyl group can significantly influence the biological activity. In some cases, increasing the carbon chain length of an acyl group has been shown to improve activity. mdpi.com

Furthermore, the substitution pattern on the 2-amino group can also dictate the compound's potency. For instance, the introduction of a methyl or acetyl group at the nitrogen of the 2-aminothiazole (B372263) skeleton has been reported to reduce the activity of certain tubulin polymerization inhibitors. nih.gov This suggests that the unsubstituted NH group may be critical for forming a key hydrogen bond with the target protein.

Conformational Analysis and Flexible Linkers

The three-dimensional conformation of this compound analogs is a critical factor in their biological activity. The relative orientation of the pyrrole and thiazole rings, as well as the conformation of any substituents, can significantly impact how the molecule fits into the binding site of its target.

Flexible linkers are often incorporated into drug molecules to allow for optimal positioning of key functional groups within a binding site. nih.gov In the context of this compound analogs, while specific studies on flexible linkers are not extensively detailed in the provided search results, the general principle of using linkers to connect the core scaffold to other pharmacophoric groups is a valid strategy to enhance activity. The length and composition of such linkers can be optimized to achieve the desired biological effect. nih.gov

Bioisosteric Replacements within the Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov In the this compound scaffold, both the pyrrole and thiazole rings can be subjected to bioisosteric replacement.

Pyrrole Ring Replacements

The pyrrole ring can be replaced by other five-membered heterocycles, such as furan, thiophene, or pyrazole (B372694), to explore the impact of different heteroatoms and electronic distributions on biological activity. For example, the replacement of a pyrrole with a pyrazole has been shown to lead to a complete loss of activity in some S1P4-R agonists, indicating the essential role of the pyrrole moiety for receptor binding in that specific case. mdpi.com

Thiazole Ring Replacements

The thiazole ring can also be replaced by other bioisosteric groups. For instance, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a related (5-benzylthiazol-2-yl)benzamide scaffold was shown to significantly enhance anti-leukemic activity. nih.gov This suggests that exploring different five-membered heterocyclic rings in place of the thiazole could lead to the discovery of novel compounds with improved therapeutic potential. Other heterocycles like oxadiazoles (B1248032) and triazoles are also common bioisosteres for amides and other functional groups found in drug molecules. nih.gov

Development of Focused Compound Libraries Based on SAR Data

The insights gained from SAR studies are invaluable for the design and synthesis of focused compound libraries. These libraries consist of a series of analogs where specific positions on the molecular scaffold are systematically varied to explore a defined chemical space and optimize for a particular biological activity.

The development of such libraries based on the this compound scaffold would involve the synthesis of a range of derivatives with diverse substituents on both the pyrrole and thiazole rings, as well as modifications of the 2-amino group. mdpi.comnih.gov For example, a library could be designed to explore a variety of aryl and heteroaryl substituents at the C-4 position of the thiazole ring, or different alkyl and acyl groups on the 2-amino nitrogen. High-throughput screening of these focused libraries can then rapidly identify compounds with improved potency and lead to the development of new drug candidates. nih.gov

Biological Activities and Mechanistic Investigations in Vitro and Preclinical Models

Antiproliferative Activity and Cell Cycle Modulation in Cancer Cell Lines

Derivatives built upon the pyrrole-thiazole framework have demonstrated potent antiproliferative effects across a range of human cancer cell lines. Their mechanisms are multifaceted, involving the inhibition of critical cell cycle regulators, induction of programmed cell death, and disruption of the cellular cytoskeleton.

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. Various derivatives incorporating the pyrrole-thiazole motif have been identified as potent inhibitors of several key kinases involved in cell cycle progression and survival signaling.

Cyclin-Dependent Kinases (CDKs): A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were found to be potent inhibitors of CDK2 and CDK4, which are crucial for the G1/S phase transition of the cell cycle. nih.gov Similarly, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines act as nanomolar inhibitors of CDK9, a kinase involved in regulating transcription. nih.govacs.org Inhibition of these CDKs can lead to cell cycle arrest and apoptosis. researchgate.net For example, compound 35 (an N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivative) showed inhibitory activity against CDK2 and CDK4 with IC₅₀ values of 0.03 and 0.12 μM, respectively. mdpi.com

Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. nih.govacs.org The lead compound from this class, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine , inhibited Aurora A and B with Kᵢ values of 8.0 and 9.2 nM, respectively. nih.gov

Other Kinases (Mnk, EGFR): The pyrrole-pyrimidinyl amine scaffold has also been explored for its activity against other kinases. N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives have been developed as potent and selective inhibitors of MAP kinase-interacting kinases (Mnk2), which are involved in protein translation and oncogenesis. acs.org Furthermore, in silico studies suggest that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can interact with and potentially inhibit the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.

Table 1: Kinase Inhibitory Activity of Pyrrole-Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target Kinase(s) | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Potent inhibitors | nih.gov |

| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | IC₅₀ = 7 nM (for compound 12u) | nih.gov |

| N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Kᵢ = 8.0 nM (Aurora A), 9.2 nM (Aurora B) | nih.gov |

| N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives | Mnk2 | Potent inhibitors | acs.org |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Selective inhibitors | researchgate.net |

A critical feature of effective anticancer agents is their ability to induce apoptosis in tumor cells. Several pyrrole-thiazole derivatives have been shown to trigger this process through various cellular mechanisms.

Nortopsentin analogues, such as 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines , have demonstrated a pro-apoptotic mechanism in human hepatoma (HepG2) cells. nih.govresearchgate.net This activity is associated with the externalization of phosphatidylserine (B164497) on the plasma membrane and mitochondrial dysfunction. nih.govresearchgate.net Further studies on pyrazolo[3,4-d]pyridazine derivatives showed they induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 family proteins, specifically by downregulating the anti-apoptotic protein Bcl-2. nih.gov

Other pyrazolo[3,4-d]pyrimidine derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov The resulting oxidative stress leads to a loss of mitochondrial membrane potential, activation of caspases-3/7, and subsequent DNA degradation, culminating in cell death. nih.gov Cell cycle analysis often reveals that these compounds cause an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis, and can also induce cell cycle arrest in the G2/M or S phase. nih.govnih.gov

Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Agents that interfere with tubulin dynamics are potent anticancer drugs. The pyrrole-thiazole scaffold has been incorporated into molecules designed to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin.

For instance, a novel series of thiazole-naphthalene derivatives were developed as tubulin polymerization inhibitors. The most active compound, 5b , significantly inhibited tubulin polymerization with an IC₅₀ value of 3.3 µM, which was more potent than the reference drug colchicine (IC₅₀ = 9.1 μM). nih.gov This inhibition of tubulin dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Similarly, certain arylthioindole and 3-aroyl-1-arylpyrrole derivatives act as potent inhibitors of tubulin polymerization, disrupting the microtubule network and leading to cancer cell death. nih.gov

The antiproliferative activity of pyrrole-thiazole derivatives has been confirmed across a wide spectrum of human cancer cell lines. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀), varies depending on the specific chemical structure and the cancer cell type.

Studies have demonstrated significant growth inhibition in cell lines such as:

MCF-7 (Breast Carcinoma): Thiazole-naphthalene derivatives showed potent activity, with compound 5b exhibiting an IC₅₀ of 0.48 µM. nih.gov

A549 (Lung Carcinoma): Pyrrolidone derivatives and pyrazolo[3,4-d]pyridazine derivatives have shown notable cytotoxicity against A549 cells. nih.govmdpi.comjksus.org

HepG2 (Hepatocellular Carcinoma): Nortopsentin analogues demonstrated dose-dependent growth inhibition, with GI₅₀ values as low as 0.21 µM. researchgate.netnih.gov

HeLa (Cervical Cancer): 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines, designed as tubulin inhibitors, showed prominent antiproliferative effects with IC₅₀ values in the nanomolar range. mdpi.com

Table 2: Growth Inhibitory Activity of Pyrrole-Thiazole Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Thiazole-naphthalene derivative (5b) | MCF-7 | 0.48 µM | nih.gov |

| Thiazole-naphthalene derivative (5b) | A549 | 0.97 µM | nih.gov |

| Nortopsentin analogue (3k) | HepG2 | 0.21 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (PP-31d) | A549 | 2 µM | nih.gov |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | HeLa | Moderate to high activity | nih.gov |

| Benzimidazole derivative (se-182) | A549 | 15.80 µg/mL | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 µg/mL | jksus.org |

Antimicrobial Efficacy

In addition to their anticancer properties, heterocyclic compounds containing the pyrrole-thiazole core are a rich source of potential antimicrobial agents. The rise of multidrug-resistant bacteria necessitates the development of new classes of antibiotics, and this chemical scaffold has shown promise in this area. nih.govnih.gov

Derivatives of 4-(pyrrol-3-yl)thiazole have been synthesized and evaluated for their efficacy against a panel of clinically relevant bacteria.

Gram-Positive Bacteria (e.g., Staphylococcus aureus): Studies on 4-(indol-3-yl)thiazole-2-amines revealed potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA), with some compounds showing greater potency than the antibiotic ampicillin (B1664943). nih.gov Other synthetic pyrrole (B145914) derivatives have also demonstrated activity against S. aureus. jmcs.org.mx

Gram-Negative Bacteria (e.g., Escherichia coli): The antibacterial activity of pyrrole-thiazole derivatives extends to Gram-negative strains. Certain 4-(indol-3-yl)thiazole-2-amines were found to be highly effective against Salmonella Typhimurium. nih.gov Thiazole-based pyrrolidine (B122466) derivatives and other novel pyrrole compounds have also been reported to inhibit the growth of E. coli. jmcs.org.mxbohrium.comresearchgate.net

Mycobacterium tuberculosis: The pyrrole core is also being investigated for antitubercular agents. Derivatives of 1H-pyrrole-2-carboxylate have shown potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values in the sub-microgram per milliliter range. nih.gov

The mechanism of antibacterial action is believed to involve the inhibition of essential bacterial enzymes. For example, docking studies have suggested that 4-(indol-3-yl)thiazole derivatives may inhibit E. coli MurB, an enzyme crucial for peptidoglycan biosynthesis in the bacterial cell wall. nih.gov

Table 3: Antibacterial Activity of Pyrrole-Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| 4-(Indol-3-yl)thiazole-2-amine (5x) | S. Typhimurium, S. aureus, MRSA | MIC: 0.06–0.12 mg/mL | nih.gov |

| 3,5-dimethyl-N2,N4-bis(4-(p-tolyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide (3d) | E. coli, S. aureus | Equipotent to Ciprofloxacin at 100 μg/mL | jmcs.org.mx |

| Thiazole-based pyrrolidine derivative (11) | Bacillus cereus, S. aureus | Selective inhibition of Gram-positive bacteria | bohrium.combiointerfaceresearch.com |

| 1H-pyrrole-2-carboxylate derivative (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | MIC: 0.7 µg/mL | nih.gov |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | S. aureus, Bacillus cereus | Promising activity | researchgate.net |

Antifungal Activity Against Fungal Pathogens

Derivatives of the 2-aminothiazole (B372263) core have demonstrated notable antifungal properties against various fungal pathogens, including Candida albicans and Aspergillus niger.

One study reported the identification of (4-phenyl-1,3-thiazol-2-yl)hydrazine, a related thiazole (B1198619) derivative, as a potent antifungal agent with a minimum inhibitory concentration (MIC) ranging from 0.0625 to 4 µg/ml against pathogenic fungi. nih.gov This compound also exhibited significant fungicidal activity and inhibited biofilm formation in C. albicans at a concentration of 0.5 µg/ml. nih.gov Further investigation into its mechanism revealed that it induces oxidative damage in C. albicans by increasing reactive oxygen species (ROS), leading to DNA damage and cell death. nih.gov

Another study focusing on 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives also demonstrated their antifungal potential. nih.gov Some of these compounds exhibited antifungal activity that was either comparable or superior to the standard antifungal agents bifonazole (B1667052) and ketoconazole. nih.gov Docking studies suggested that the antifungal activity of these compounds may be attributed to the inhibition of CYP51, a crucial enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

The antifungal efficacy of plant-derived extracts containing various secondary metabolites has also been investigated. While not directly focused on the title compound, a study on plant extracts against C. albicans and A. niger highlights the potential of natural products in antifungal research. nih.gov For instance, extracts of Brucea antidysenterica and Juniperus schimperiana showed significant activity against C. albicans. nih.gov

Table 1: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Extract | Fungal Strain(s) | Key Findings | Reference(s) |

| (4-phenyl-1,3-thiazol-2-yl)hydrazine | Pathogenic fungi, C. albicans | MIC: 0.0625-4 µg/ml; Inhibits biofilm formation; Induces oxidative stress and DNA damage. | nih.gov |

| 4-(indol-3-yl)thiazole-2-amines and acylamines | Various fungi | Activity comparable or superior to bifonazole and ketoconazole; Potential CYP51 inhibition. | nih.gov |

| Brucea antidysenterica and Juniperus schimperiana extracts | Candida albicans | Showed significant antifungal activity. | nih.gov |

Antiviral Properties

The thiazole nucleus is a key component in a number of compounds with antiviral activity. While direct studies on the antiviral properties of 4-(1H-pyrrol-3-yl)thiazol-2-amine are limited, research on related thiazole derivatives provides valuable insights into their potential.

A series of novel aminothiazoles were synthesized and evaluated for their antiviral activity against the PR8 influenza A strain. researchgate.netmdpi.com One compound, bearing a 4-trifluoromethylphenyl substituent on the thiazole ring, demonstrated significant antiviral activity comparable to the standard drugs oseltamivir (B103847) and amantadine. researchgate.netmdpi.com This highlights the potential of substituted aminothiazoles as a scaffold for developing new anti-influenza agents. researchgate.netmdpi.com

Thiazolides, a class of compounds that includes the FDA-approved drug nitazoxanide, have shown broad-spectrum antiviral activity against viruses such as hepatitis B, hepatitis C, influenza A, and SARS-CoV-2. liverpool.ac.uk However, their therapeutic use is often limited by poor physicochemical properties. liverpool.ac.uk Research is ongoing to develop novel thiazolide salts and analogues with improved solubility and pharmacokinetic profiles. liverpool.ac.uk

Furthermore, various other heterocyclic compounds containing the thiazole ring have been investigated for their antiviral effects. nih.gov For example, 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide was found to be active against HIV-1 and HIV-2. nih.gov

Inhibition of Bacterial/Fungal Targets

The antimicrobial activity of many thiazole-based compounds stems from their ability to inhibit essential bacterial and fungal enzymes. Key targets that have been investigated include DNA gyrase, MurB, and CYP51.

DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial drug development. nih.govmdpi.com Several studies have focused on designing and synthesizing thiazole derivatives as DNA gyrase inhibitors. nih.govals-journal.com For instance, 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives have been identified as novel inhibitors of E. coli DNA gyrase. nih.gov Similarly, a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were found to be potent DNA gyrase inhibitors with promising safety profiles. als-journal.com Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of DNA gyrase. nih.govals-journal.com

MurB Inhibition: The enzyme MurB is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB represents a promising strategy for developing new antibacterial agents. Docking studies on 4-(indol-3-yl)thiazole-2-amines have suggested that their antibacterial activity may be due to the inhibition of E. coli MurB. nih.gov

CYP51 Inhibition: As mentioned in the antifungal section, CYP51 (lanosterol 14α-demethylase) is a key enzyme in the fungal cell membrane biosynthesis pathway. Its inhibition disrupts the integrity of the fungal cell membrane. Docking studies have implicated CYP51 inhibition as a likely mechanism for the antifungal activity of 4-(indol-3-yl)thiazole-2-amine derivatives. nih.gov

Anti-biofilm Formation Studies

Bacterial and fungal biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The ability to inhibit biofilm formation is therefore a significant advantage for any new antimicrobial compound.

A study on (4-phenyl-1,3-thiazol-2-yl)hydrazine demonstrated its ability to inhibit the biofilm formation of C. albicans at a concentration of 0.5 μg/ml. nih.gov Similarly, certain 4-(indol-3-yl)thiazole-2-amine derivatives, specifically compounds 5m and 5x, were found to be superior inhibitors of biofilm formation compared to the standard antibiotics ampicillin and streptomycin. nih.gov

Research into thiazolidin-4-one derivatives has also revealed their potential as anti-biofilm agents. nih.gov For example, a series of 2-aryl-3-aminothiazolidin-4-one derivatives with a 2,3-dibromopyrrole substituent showed very promising anti-biofilm potential against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. nih.gov

Anti-inflammatory Response Modulation

In addition to their antimicrobial properties, certain pyrrole and thiazole derivatives have been investigated for their ability to modulate inflammatory responses.

One study focused on 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), a pyrrole derivative, and found that it exerts anti-inflammatory and anti-arthritic effects. nih.gov HMP was shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by selectively inhibiting cyclooxygenase-2 (COX-2) activity. nih.gov It also suppressed the release and expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 in lipopolysaccharide (LPS)-induced macrophages. nih.gov

Another study synthesized a series of 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones and evaluated their anti-inflammatory activity. nih.gov Several of these compounds exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov

Other Investigated Biological Activities

The versatility of the pyrrole-thiazole scaffold has led to investigations into other potential biological activities.

Dopamine (B1211576) Agonism: While specific studies on the dopamine agonistic activity of this compound are not prevalent in the provided context, the broad pharmacological profile of related heterocyclic compounds suggests this could be an area for future exploration.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of thiazole and pyrrole derivatives. A series of novel aminothiazole derivatives demonstrated antioxidant activity in various assays. researchgate.netmdpi.com Another study investigated the effect of 3-(1H-pyrrol-2-yl)-1H-indazole on the antioxidant status of rats. nih.gov The administration of this compound led to a decrease in the levels of antioxidant vitamins (A, E, and C) and selenium, while increasing malondialdehyde (MDA) levels, an indicator of lipid peroxidation. nih.gov This suggests that this particular derivative may induce oxidative stress rather than acting as an antioxidant. nih.gov Conversely, a 4-aminothiazole derivative was found to have a significant antioxidant potential and acted as a radioprotector against radiation-induced damage. nih.gov

Investigation of Mechanisms of Action at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms of action is crucial for the rational design and development of new therapeutic agents. For the this compound scaffold and its analogues, several mechanisms have been elucidated or proposed.

As detailed in the preceding sections, the primary mechanisms of antimicrobial action appear to be the inhibition of key enzymes such as DNA gyrase and CYP51, as well as the induction of oxidative stress. nih.govnih.govnih.govals-journal.com For instance, the antifungal agent (4-phenyl-1,3-thiazol-2-yl)hydrazine was found to increase intracellular reactive oxygen species (ROS) in C. albicans, leading to DNA damage and apoptosis. nih.gov

In the context of anti-inflammatory activity, the inhibition of the COX-2 enzyme and the suppression of pro-inflammatory cytokine production are key mechanisms. nih.gov The compound HMP was shown to directly inhibit COX-2 activity without affecting its expression at the protein or mRNA level, suggesting a direct enzymatic interaction. nih.gov

Furthermore, molecular docking studies have been instrumental in visualizing the potential binding interactions between these compounds and their target proteins. nih.govnih.govals-journal.com These computational models provide valuable insights that can guide the synthesis of more potent and selective inhibitors. For example, docking studies of N,4-diaryl-1,3-thiazole-2-amines with tubulin suggested that they bind to the colchicine binding site, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics, which is a mechanism relevant to anticancer activity. nih.gov

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 4-(1H-pyrrol-3-yl)thiazol-2-amine, within the active site of a target protein.

While specific docking studies on this compound are not widely published, research on analogous thiazole (B1198619) derivatives demonstrates the utility of this method. For instance, various thiazole derivatives have been docked into the active sites of enzymes like tubulin and FabH to predict their inhibitory potential. nih.govwjarr.com In one study, newly synthesized 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide derivatives were docked into the colchicine (B1669291) binding site of tubulin. nih.gov The results, presented in the table below, indicated strong binding affinities, in some cases higher than the reference compound, suggesting their potential as tubulin polymerization inhibitors. nih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| 5c | Tubulin | -14.33 | CA-4 | -13.42 |

| 6e | Tubulin | -13.88 | CA-4 | -13.42 |

| 7b | Tubulin | -14.50 | CA-4 | -13.42 |

| 7c | Tubulin | -14.49 | CA-4 | -13.42 |

| 7d | Tubulin | -14.41 | CA-4 | -13.42 |

| 9a | Tubulin | -14.17 | CA-4 | -13.42 |

| 9b | Tubulin | -14.17 | CA-4 | -13.42 |

| 12 | Tubulin | -13.91 | CA-4 | -13.42 |

Similarly, molecular docking studies on thiazolyl-pyrazole derivatives against the epidermal growth factor receptor (EGFR) kinase have shown promising binding affinities, helping to rationalize their observed anticancer activities. nih.gov These examples underscore how molecular docking could be applied to this compound to identify potential biological targets and elucidate its mechanism of action at a molecular level.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.gov These methods can provide insights into molecular structure, stability, and reactivity, which are crucial for understanding a compound's chemical behavior and its interactions with biological systems.

Electronic Structure Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-(1-ethylbenzimidazol-2-yl)-2-(phenylamino)thiazole | -5.67 | -1.98 | 3.69 |

| 4-(1-ethylbenzimidazol-2-yl)-2-((4-chlorophenyl)amino)thiazole | -5.82 | -2.22 | 3.60 |

| 4-(1-ethylbenzimidazol-2-yl)-2-((4-methoxyphenyl)amino)thiazole | -5.44 | -1.85 | 3.59 |

Reactivity Predictions (Electrophilicity Index)

DFT calculations can also be used to predict the reactivity of a molecule through various descriptors, such as the electrophilicity index. This index provides a measure of a molecule's ability to act as an electrophile. Studies on related heterocyclic systems often utilize these calculations to understand their reaction mechanisms and potential as inhibitors. researchgate.net For instance, theoretical reactivity indices based on conceptual DFT have been used to study organic reactivity in polysubstituted pyrroles containing a thiadiazole ring, which shares structural similarities with the thiazole in the title compound. researchgate.net

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique can be used to assess the stability of the binding predicted by molecular docking and to observe any conformational changes in the ligand or the protein upon binding.

In studies of 2-amino thiazole derivatives as potential Aurora kinase inhibitors, MD simulations have been employed to confirm the stability of the ligand within the enzyme's active site. acs.org For example, a 100 ns MD simulation of a potent 2-amino thiazole derivative complexed with Aurora-A kinase (PDB: 1MQ4) demonstrated stable binding, reinforcing the docking results. acs.org Such simulations for this compound would be invaluable in validating its binding to a potential target and understanding the dynamic nature of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR and 3D-QSAR (CoMFA, CoMSIA)

QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D alignment of the molecules.

Several QSAR studies have been performed on aminothiazole derivatives. nih.gov In one such study on aminothiazole derivatives as Aurora A kinase inhibitors, both 2D- and 3D-QSAR models were developed. nih.gov The 2D-QSAR model, built using a genetic algorithm and multiple linear regression, showed a squared correlation coefficient (R²) of 0.828. nih.gov The 3D-QSAR models (CoMFA and CoMSIA) also demonstrated good predictive ability, with the CoMFA model yielding a cross-validated q² of 0.695 and a non-cross-validated r² of 0.977. nih.gov The statistical parameters for these models are summarized in the table below.

| QSAR Model | Statistical Parameter | Value |

|---|---|---|

| 2D-QSAR (MLR) | R² (training set) | 0.828 |

| 2D-QSAR (MLR) | q² (cross-validated) | 0.771 |

| 3D-QSAR (CoMFA) | q² (cross-validated) | 0.695 |

| 3D-QSAR (CoMFA) | r² (non-cross-validated) | 0.977 |

| 3D-QSAR (CoMFA) | r²_pred (test set) | 0.788 |

| 3D-QSAR (CoMSIA) | q² (cross-validated) | 0.698 |

| 3D-QSAR (CoMSIA) | r² (non-cross-validated) | 0.960 |

| 3D-QSAR (CoMSIA) | r²_pred (test set) | 0.798 |

These QSAR models provide valuable insights into the structural features that are important for the biological activity of aminothiazole derivatives and can be used to guide the design of new, more potent compounds. nih.gov Applying these methodologies to a series of derivatives of this compound could similarly accelerate the discovery of novel therapeutic agents.

Predictive Modeling of Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for understanding how the structural features of a molecule influence its biological activity. For classes of compounds like aminothiazole derivatives, QSAR models are developed to correlate molecular descriptors with experimental data, such as the inhibition of a particular enzyme or the cytotoxic effect on cancer cell lines.

While specific QSAR studies focused solely on this compound are not extensively documented in publicly available research, the broader class of aminothiazole derivatives has been the subject of such investigations. These studies typically involve the generation of a dataset of related molecules with known biological activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

A study on aminothiazole derivatives as Aurora A kinase inhibitors, for example, successfully used a genetic algorithm combined with MLR to develop a 2D-QSAR model with a squared correlation coefficient (R²) of 0.828, indicating a strong correlation between the selected descriptors and the inhibitory activity. nih.gov Such models provide valuable insights into the structure-activity relationships, guiding the design of more potent analogs.

In Silico Assessment of Drug-Like Properties (e.g., Lipinski's Rule of Five, without clinical ADMET)

The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug in humans. This is often evaluated using a set of rules and computational filters, with Lipinski's Rule of Five being one of the most widely recognized. This rule establishes that a compound is more likely to be orally bioavailable if it meets the following criteria:

A molecular weight of 500 daltons or less.

An octanol-water partition coefficient (log P) of 5 or less.

No more than 5 hydrogen bond donors (the sum of OH and NH groups).

No more than 10 hydrogen bond acceptors (the sum of N and O atoms).

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline |

| Molecular Weight | 165.22 g/mol | ≤ 500 |

| Log P (Octanol-Water Partition Coefficient) | ~1.5 (Predicted) | ≤ 5 |

| Hydrogen Bond Donors | 3 (two on the amine, one on the pyrrole) | ≤ 5 |

| Hydrogen Bond Acceptors | 3 (two nitrogen atoms, one sulfur atom) | ≤ 10 |

Based on these predicted values, this compound adheres to Lipinski's Rule of Five, suggesting it possesses favorable drug-like properties for oral bioavailability. It is important to note that these are in silico predictions and would require experimental validation.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be either structure-based or ligand-based.

In the context of this compound, virtual screening can be employed to discover novel analogs with potentially improved biological activity or a more desirable property profile.

Ligand-based virtual screening would involve using the known structure of this compound as a template to search for compounds with similar 2D or 3D features. This could involve searching for molecules with a similar Tanimoto coefficient, a measure of structural similarity, or by using the compound to build a pharmacophore model. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity.

Structure-based virtual screening , on the other hand, requires the 3D structure of the biological target. Molecular docking simulations would then be used to predict how well different compounds from a virtual library fit into the binding site of the target. For example, if this compound was identified as an inhibitor of a particular kinase, the crystal structure of that kinase could be used to screen for other compounds that bind to the same active site with higher affinity. Research on N,4-diaryl-1,3-thiazole-2-amines has utilized molecular docking to show how these compounds can bind to the colchicine binding site of tubulin, providing a rationale for their observed antiproliferative activity. nih.gov

Through these virtual screening approaches, a large number of commercially available or synthetically accessible compounds can be rapidly assessed, and a smaller, more focused set of candidates can be selected for synthesis and biological testing. This significantly accelerates the process of lead optimization and the discovery of novel analogs.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 4-(1H-pyrrol-3-yl)thiazol-2-amine and its analogues.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For instance, in derivatives of this compound, characteristic signals are observed for the protons on the thiazole (B1198619) and pyrrole (B145914) rings, as well as any substituents. The chemical shifts (δ) of these protons are influenced by the electronic environment. For example, the presence of an amino group (-NH₂) on the thiazole ring typically results in a broad singlet in the ¹H NMR spectrum, which is exchangeable with D₂O. nih.gov Aromatic protons on the pyrrole and thiazole rings will appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., sp², sp³) and its chemical environment. For example, the carbon atoms in the heterocyclic rings of this compound derivatives will have characteristic chemical shifts that help to confirm the ring structures.

Table 1: Representative NMR Data for Related Thiazole and Pyrrole Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| Thiazole Ring Protons | Signals typically in the range of 6.5-8.0 ppm. For example, a singlet for the thiazole-CH was observed at 2.38 ppm in one derivative. | Carbons of the thiazole ring appear in the aromatic region. | nih.gov |

| Pyrrole Ring Protons | Protons on the pyrrole ring generally appear as multiplets or singlets in the aromatic region. | Carbon signals for the pyrrole ring are also found in the downfield region. | amazonaws.com |

| Amino Group (-NH₂) Proton | A broad singlet, often exchangeable with D₂O, as seen at 10.58 ppm in a related compound. | Not applicable. | nih.gov |

Note: The exact chemical shifts for this compound will vary depending on the solvent and specific experimental conditions.

Mass Spectrometry (MS, HRMS, EI-MS, FAB(+)-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods are utilized to characterize molecules like this compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass, which allows for the calculation of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. For example, HRMS data for a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, showed a calculated m/z for [M+H]⁺ of 179.0927, with the found value being 179.0930, confirming its elemental composition. mdpi.com

Electron Impact Mass Spectrometry (EI-MS) involves bombarding the molecule with a high-energy electron beam, causing fragmentation. The resulting fragmentation pattern is often unique to the compound and can provide valuable structural information.

Fast Atom Bombardment (FAB) Mass Spectrometry is a soft ionization technique that is useful for obtaining the molecular ion peak of less volatile or thermally unstable compounds. Both positive (FAB(+)-MS) and negative ion modes can be used.

The predicted monoisotopic mass for 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine is 165.03607 Da. uni.lu

Table 2: Predicted m/z Values for Adducts of a Related Isomer, 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine

| Adduct | Predicted m/z |

| [M+H]⁺ | 166.04335 |

| [M+Na]⁺ | 188.02529 |

| [M-H]⁻ | 164.02879 |

| [M+NH₄]⁺ | 183.06989 |

| [M+K]⁺ | 203.99923 |

Source: PubChemLite. uni.lu These values are for an isomer and serve as an illustrative example.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the pyrrole and the amino group, C-H bonds of the aromatic rings, and C=N and C=C bonds within the heterocyclic systems. For a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic bands for the NH₂ group were observed at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.com Another study on a thiazole derivative reported distinct bands at 3319 cm⁻¹ for N-H and 1694 cm⁻¹ for C=O groups. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (amine and pyrrole) | 3500-3300 |

| Aromatic C-H | 3100-3000 |

| C=N (thiazole ring) | 1690-1640 |

| C=C (pyrrole and thiazole rings) | 1600-1450 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Absolute Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For complex heterocyclic systems like derivatives of this compound, single-crystal X-ray analysis is the gold standard for structural confirmation. nih.gov

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to generate an electron density map, from which the positions of the individual atoms can be determined. For instance, in a study of a complex thiazole derivative, X-ray crystallography confirmed the "pincer" conformation of the molecule and revealed details about intermolecular hydrogen bonding. nih.gov

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) in the sample. This data is then compared with the calculated theoretical values based on the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the purity and correct elemental composition of the synthesized compound. mdpi.comresearchgate.net For example, in the characterization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the calculated elemental composition was C, 53.91%; H, 5.66%; N, 31.45%, and the found values were C, 53.87%; H, 5.61%; N, 31.39%, which are in excellent agreement. mdpi.com

Chromatographic Techniques (TLC, HPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique that provides a high degree of resolution and is used to accurately determine the purity of a sample. The compound is passed through a column packed with a stationary phase under high pressure. The retention time, the time it takes for the compound to pass through the column, is a precise and reproducible parameter for a given compound under specific conditions. Purity is typically assessed by the area of the peak corresponding to the compound of interest relative to the total area of all peaks in the chromatogram.

Advanced Research Directions and Future Perspectives

Design of Hybrid Molecules Incorporating the Pyrrole-Thiazole Amine Scaffold

A promising frontier in drug design is the creation of hybrid molecules that combine the 4-(1H-pyrrol-3-yl)thiazol-2-amine scaffold with other pharmacologically active moieties. This approach aims to develop novel compounds with enhanced efficacy or multi-target capabilities. For instance, researchers have successfully synthesized hybrid molecules by merging the pyrrole-thiazole core with other heterocyclic systems like pyrrolo[3,2,1-ij]quinolin-2-one, 4-thiazolidinone (B1220212), and pyrazole (B372694). researchgate.netmdpi.comnih.gov

One strategy involves linking the pyrrole-thiazole scaffold to other privileged structures through various linkers, such as hydrazine. researchgate.net This has led to the development of compounds with potential anticoagulant activity, targeting blood clotting factors Xa and XIa. researchgate.net Another approach focuses on creating hybrids with moieties known for their anticancer properties. For example, combining the thiazole (B1198619) ring with a 4-thiazolidinone scaffold has yielded compounds with significant antitumor activity across numerous human tumor cell lines. mdpi.com

| Hybrid Molecule Type | Incorporated Scaffold | Potential Therapeutic Application |

| Pyrrole-Thiazole-Hydrazine | Pyrrolo[3,2,1-ij]quinolin-2-one | Anticoagulant |

| Thiazole-Thiazolidinone | 4-Thiazolidinone | Anticancer |

| Pyrazole-Thiazole | Pyrazole | Anti-HIV-1 |

Exploration of Multi-Targeting Strategies for Complex Diseases

The "one molecule, multiple targets" paradigm is gaining traction for treating complex diseases like cancer and Alzheimer's disease, which involve intricate pathological mechanisms. nih.gov The this compound scaffold is an ideal candidate for developing multi-target-directed ligands (MTDLs). nih.govnih.gov

For instance, derivatives of N,4-diaryl-1,3-thiazol-2-amines have been investigated as inhibitors of multiple enzymes in the arachidonic acid cascade, which is implicated in inflammation. nih.gov Certain compounds have demonstrated the ability to target 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2) simultaneously, presenting a promising avenue for developing novel anti-inflammatory agents. nih.gov This multi-target approach offers the potential for more effective therapies for eicosanoid-mediated diseases. nih.gov In the context of Alzheimer's disease, MTDLs are being designed to address various pathological factors, including cholinergic dysfunction and oxidative stress. mdpi.com

Development of Novel Synthetic Routes for Scalability and Sustainability

The traditional methods for synthesizing thiazole derivatives often rely on hazardous reagents and generate significant waste. nih.gov Consequently, there is a growing emphasis on developing green and sustainable synthetic methodologies. These innovative techniques include microwave irradiation, ultrasound-assisted synthesis, the use of green solvents and catalysts, and mechanochemistry. nih.gov

These greener approaches offer several advantages, including improved scalability, cost-effectiveness, and simpler purification processes. nih.gov The resulting thiazole derivatives often exhibit comparable or even enhanced biological activities, highlighting the viability of these sustainable methods in drug discovery. nih.gov The development of efficient and environmentally friendly synthetic routes is crucial for the large-scale production of this compound and its derivatives for further preclinical and clinical evaluation.

Investigation of Underexplored Biological Activities and Target Identification

While the this compound scaffold has been explored for certain biological activities, there remains a vast, underexplored landscape of potential therapeutic applications. Researchers are actively investigating new biological targets and activities for this versatile compound.